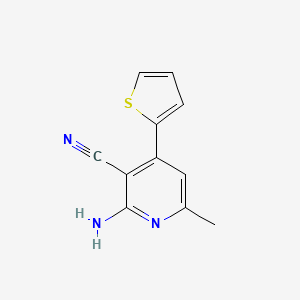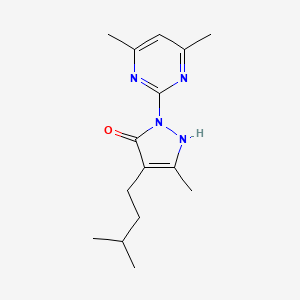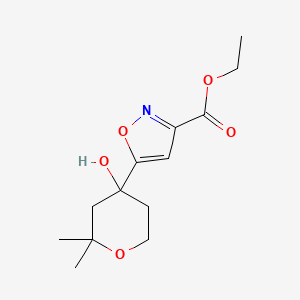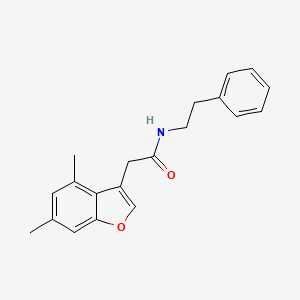![molecular formula C14H19N5O2 B11489105 1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B11489105.png)
1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンは、トリアジンファミリーに属する複雑な有機化合物です。トリアジンは、3つの窒素原子を含む6員環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンの合成は、通常、複数のステップを伴います。
トリアジン環の形成: トリアジン環は、塩化シアンやシアンアミドなどのニトリルの三量化によって合成できます.
置換反応:
ジメトキシフェニル基の付加: ジメトキシフェニル基は、適切なアルキル化剤とルイス酸を触媒として使用するフリーデル・クラフツアルキル化反応によって導入できます.
工業的製造方法
この化合物の工業的製造方法には、反応速度と収率を高めるためにマイクロ波照射を使用する方法があります。 このアプローチは、より短い反応時間で高純度の生成物を生成することが示されています .
3. 化学反応解析
反応の種類
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンは、以下を含む様々な化学反応を起こします。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりトリアジン酸化物が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-1-CARBONITRILE can be achieved through a multi-step process involving the following key steps:
Formation of the Dimethoxyphenyl Ethyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl ethyl intermediate through a reaction between 3,4-dimethoxybenzaldehyde and an appropriate ethylating agent under controlled conditions.
Cyclization to Form the Triazine Ring: The intermediate is then subjected to cyclization reactions to form the triazine ring. This step typically involves the use of reagents such as ammonia or amines and specific catalysts to facilitate the ring closure.
Introduction of the Amino Group: The final step involves the introduction of the amino group at the 6-position of the triazine ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-AMINO-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-1-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can target the triazine ring and the nitro groups, converting them into amines and other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンは、いくつかの科学研究における応用があります。
作用機序
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、微生物や癌細胞の増殖に関与する酵素や受容体を標的にします.
関与する経路: DNA合成と修復機構を阻害し、標的細胞の細胞死を引き起こします.
類似化合物との比較
類似化合物
1,3,5-トリアジン-2,4,6-トリアミン(メラミン): プラスチックや樹脂の製造に使用されることで知られています.
1,3,5-トリアジン-2,4,6-トリオール(シアヌル酸): 水処理や除草剤の前駆体として使用されます.
4,6-ジアジド-N,N-ジメチル-1,3,5-トリアジン-2-アミン: そのエネルギー特性について研究されています.
独自性
1-シアノ-5-[2-(3,4-ジメトキシフェニル)エチル]-1,4,5,6-テトラヒドロ-1,3,5-トリアジン-2-アミンは、その独特の置換パターンにより、独自の電子特性と立体特性を備えています。 これは、正確な分子間相互作用を必要とするアプリケーションにおいて特に価値があります .
特性
分子式 |
C14H19N5O2 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
6-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1,3,5-triazine-1-carbonitrile |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-4-3-11(7-13(12)21-2)5-6-18-9-17-14(16)19(8-15)10-18/h3-4,7H,5-6,9-10H2,1-2H3,(H2,16,17) |
InChIキー |
LYKTWBWNXKMTTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2CN=C(N(C2)C#N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11489026.png)
![3,4,5-triethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B11489028.png)

![2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11489039.png)

![1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11489047.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489055.png)
![2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)

![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11489090.png)


![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11489097.png)
![2-amino-7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489113.png)
